SnNc Singlet Oxygen Quenching Rate Comparison
In a direct head‑to‑head measurement of photosensitized ¹O₂ luminescence quenching in chloroform, tin 2,3‑naphthalocyanine (compound VI, tri‑(n‑hexyl‑siloxy)‑SnNc) exhibits a bimolecular quenching rate constant kq = 53 × 10⁸ M⁻¹ s⁻¹, which is 13.6‑fold higher than the silicon analog (V, kq = 3.9 × 10⁸ M⁻¹ s⁻¹), 1.6‑fold higher than the aluminum analog (VII, kq = 33 × 10⁸ M⁻¹ s⁻¹), and approximately half that of the gallium analog (VIII, kq = 110 × 10⁸ M⁻¹ s⁻¹) [1]. The same study established that energy transfer from ¹O₂ to the quencher triplet state fully explains the activity of SiNc and strongly contributes to that of SnNc, confirming a structure‑property relationship tied to the metal‑center identity.
| Evidence Dimension | Bimolecular rate constant for singlet molecular oxygen (¹O₂) quenching (kq) |
|---|---|
| Target Compound Data | SnNc (VI): kq = 53 × 10⁸ M⁻¹ s⁻¹ |
| Comparator Or Baseline | SiNc (V): 3.9 × 10⁸ M⁻¹ s⁻¹; AlNc (VII): 33 × 10⁸ M⁻¹ s⁻¹; GaNc (VIII): 110 × 10⁸ M⁻¹ s⁻¹ |
| Quantified Difference | SnNc kq is 13.6× greater than SiNc, 1.6× greater than AlNc, and 0.48× that of GaNc. |
| Conditions | Monomeric molecules in chloroform; direct time‑resolved measurement of ¹O₂ photosensitized luminescence at 1270 nm. |
Why This Matters
For photodynamic therapy (PDT) applications requiring controlled singlet‑oxygen quenching rather than generation, SnNc occupies a distinct intermediate position in the metal‑dependent activity series, enabling tunable photoprotection or photoinhibition strategies that are inaccessible with the extreme Si (too weak) or Ga (too strong) analogs.
- [1] A. A. Krasnovsky Jr., M. A. J. Rodgers, M. G. Galpern, B. Rihter, M. E. Kenney, E. A. Lukjanetz, 'Quenching of singlet molecular oxygen by phthalocyanines and naphthalocyanines,' Photochemistry and Photobiology, vol. 55, no. 5, pp. 691–696, 1992. Table of kq values for compounds I–VIII. View Source
